3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic organic compound known for its unique chemical properties and potential applications in various fields including chemistry, biology, medicine, and industry. It is characterized by the presence of fluorine and trifluoromethyl groups, which impart distinctive reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the selection of appropriate starting materials, which include 2-Fluoro-3-(trifluoromethyl)aniline and a suitable protected amino acid derivative.
Coupling Reaction: The protected amino acid derivative undergoes a coupling reaction with 2-Fluoro-3-(trifluoromethyl)aniline using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection: The resulting intermediate is subjected to deprotection under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Scaling up the synthesis requires careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The presence of fluorine atoms allows for nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is used as a precursor for the synthesis of more complex molecules, especially those containing fluorinated aromatic rings, which are valuable in materials science and pharmaceuticals.
Biology
In biological research, it serves as a tool to study enzyme interactions and molecular recognition processes due to its unique structural features.
Medicine
In medicine, 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is investigated for its potential as a drug candidate, particularly in the development of anti-inflammatory and anticancer agents.
Industry
Industrially, it is utilized in the production of specialty chemicals, agrochemicals, and advanced materials due to its stability and reactivity profile.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance binding affinity and selectivity by forming strong interactions with hydrophobic regions of target molecules. This leads to modulation of biochemical pathways, resulting in desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[2-Fluoro-3-chlorophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: Similar structure but contains a chlorine atom instead of a trifluoromethyl group.
3-[2-Trifluoromethylphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: Lacks the fluorine atom on the aromatic ring.
3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: Position of the trifluoromethyl group is different on the aromatic ring.
Uniqueness
The uniqueness of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid lies in its combination of fluorine and trifluoromethyl groups, which confer enhanced stability, lipophilicity, and reactivity, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4NO4/c1-14(2,3)24-13(23)20-10(12(21)22)7-8-5-4-6-9(11(8)16)15(17,18)19/h4-6,10H,7H2,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZOTJCZOCYMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)C(F)(F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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